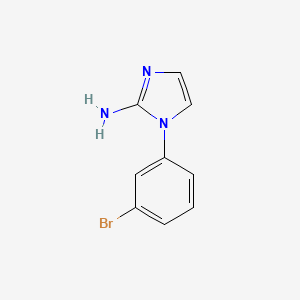

1-(3-Bromophenyl)-1H-imidazol-2-amine

Vue d'ensemble

Description

1-(3-Bromophenyl)-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an imidazole ring with an amine group at the 2-position

Mécanisme D'action

Target of Action

Similar compounds have shown activity against various targets such as leishmania aethiopica and plasmodium berghei . These targets play crucial roles in the life cycle of these parasites, making them potential targets for antileishmanial and antimalarial therapies .

Mode of Action

For instance, similar compounds have shown superior antipromastigote activity, which was more active than standard drugs .

Biochemical Pathways

Compounds with similar structures have been known to interfere with the life cycle of parasites, disrupting their growth and survival . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.

Pharmacokinetics

The pharmacokinetics of 1-(3-Bromophenyl)-1H-imidazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These properties impact the bioavailability of the compound, determining how much of it reaches the site of action.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of parasites such as leishmania and plasmodium . This could result in the alleviation of the diseases caused by these parasites.

Analyse Biochimique

Biochemical Properties

1-(3-Bromophenyl)-1H-imidazol-2-amine, due to its imidazole ring, could potentially interact with various enzymes and proteins. Imidazole rings are known to play key roles in several biochemical processes, often acting as a part of the active site in enzymes .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for this compound is not well-established. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-imidazol-2-amine typically involves the reaction of 3-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The reaction can be summarized as follows:

3-Bromoaniline+Glyoxal+Ammonium Acetate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution: Formation of various substituted phenyl-imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced amine derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(3-Bromophenyl)-1H-imidazol-2-amine. The compound has been investigated for its efficacy against various cancer cell lines:

- Mechanism of Action : Imidazole-based compounds often induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and DNA interactions. For instance, complexes formed with imidazole derivatives have shown superior activity compared to traditional chemotherapeutics like cisplatin, particularly in colorectal and breast cancer cell lines .

-

Case Studies :

- In vitro studies demonstrated that certain imidazole derivatives exhibited IC50 values significantly lower than those of established drugs, indicating higher potency against specific cancer types .

- A recent synthesis of new analogs revealed promising anticancer activities with molecular docking studies suggesting strong binding affinities to tubulin, a critical target in cancer therapy .

Antibacterial and Antifungal Activities

The compound's structure allows it to interact with bacterial and fungal targets effectively:

- Antibacterial Activity : Research indicates that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The broad-spectrum activity against gram-positive and gram-negative bacteria has been documented, making these compounds candidates for new antibiotic development .

- Antifungal Properties : Similar mechanisms have been observed in antifungal applications, where imidazole derivatives inhibit the growth of pathogenic fungi by targeting ergosterol biosynthesis pathways .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound shows promise in several other therapeutic areas:

- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

- Antiparasitic Activity : Some studies suggest that imidazole derivatives may also exhibit activity against parasitic infections, although more research is needed to fully understand these effects .

Table 1: Biological Activities of this compound

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-1H-imidazol-2-amine: Similar structure but with the bromine atom at the 4-position.

1-(3-Chlorophenyl)-1H-imidazol-2-amine: Similar structure with a chlorine atom instead of bromine.

1-(3-Bromophenyl)-1H-pyrazol-2-amine: Similar structure with a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Bromophenyl)-1H-imidazol-2-amine is unique due to the specific positioning of the bromine atom and the presence of the imidazole ring, which imparts distinct chemical and biological properties

Activité Biologique

1-(3-Bromophenyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with imidazole derivatives. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through the following general reaction scheme:

- Reagents : 3-bromobenzaldehyde, imidazole, and appropriate catalysts.

- Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

The compound exhibited a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µM, indicating moderate antibacterial properties.

Antiviral Activity

Research has shown that compounds containing imidazole moieties can exhibit antiviral properties. Specifically, studies on derivatives similar to this compound indicated potential activity against viral targets such as HIV-1 integrase.

Table 2: Antiviral Activity Data

The compound showed a % inhibition of 65% at a concentration of 10 µM, suggesting it may serve as a lead compound for further antiviral drug development.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines.

Table 3: Cytotoxicity Data

The IC50 values indicate that the compound has moderate cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Several studies have focused on the pharmacological potential of imidazole derivatives, including those similar to this compound:

- Study on HIV Integrase Inhibitors : A study highlighted that modifications in the imidazole structure could enhance binding affinity to HIV integrase, suggesting that further structural optimization could yield potent antiviral agents .

- Antibacterial Activity Assessment : Another research evaluated a series of imidazole derivatives against resistant bacterial strains, demonstrating that certain substitutions could significantly improve antibacterial efficacy .

Propriétés

IUPAC Name |

1-(3-bromophenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROBPZYRIWTYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.